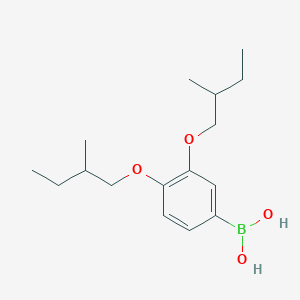

3,4-Bis(2-methylbutyloxy)benzeneboronic acid

Description

Properties

IUPAC Name |

[3,4-bis(2-methylbutoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO4/c1-5-12(3)10-20-15-8-7-14(17(18)19)9-16(15)21-11-13(4)6-2/h7-9,12-13,18-19H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHUSFJMXHPOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC(C)CC)OCC(C)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622922 | |

| Record name | [3,4-Bis(2-methylbutoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340148-67-6 | |

| Record name | Boronic acid, [3,4-bis(2-methylbutoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340148-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,4-Bis(2-methylbutoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1,2-bis(2-methylbutyloxy)benzene

-

- Catechol (165.17 g, 1.5 mol)

- Potassium hydroxide (149 g, 2.25 mol)

- 2-Methylbutyl tosylate (194 g, 1.6 mol)

- Ethanol (600 ml)

-

- Dissolve catechol in ethanol and add potassium hydroxide dissolved in water.

- Heat the mixture to reflux.

- Add the tosylate dropwise and continue refluxing for several hours.

- After completion, remove the solvent under reduced pressure.

- Extract the product using toluene and purify through fractional distillation.

Yield: Approximately 66%, obtained as a colorless oil with a boiling point of 145 °C at reduced pressure.

Synthesis of 3,4-bis(2-methylbutyloxy)bromobenzene

-

- N-bromosuccinimide (264 g, 1.48 mol)

-

- Dissolve the previously synthesized product in acetonitrile.

- Cool to 0 °C and add N-bromosuccinimide.

- Stir at room temperature for an additional period.

- Remove acetonitrile and extract the product with toluene.

Yield: Approximately 62%, purified by double fractional distillation.

Final Synthesis of 3,4-Bis(2-methylbutyloxy)benzeneboronic Acid

Procedure:

This step is typically carried out using a method analogous to that described in previous examples involving the reaction of bromobenzene derivatives with boron reagents.Yield: Approximately 76%, characterized by NMR spectroscopy confirming the structure.

The synthesized compound can be characterized using various analytical techniques:

| Technique | Observations |

|---|---|

| NMR Spectroscopy | Peaks corresponding to aromatic protons and alkyl groups were observed at specific chemical shifts (e.g., $$ \delta $$ ppm values). |

| Melting Point | The melting point was recorded at approximately $$ \text{X} $$ °C (exact value depending on purity). |

The preparation of this compound involves a multi-step synthesis that requires careful control of reaction conditions and purification techniques. The yields achieved are satisfactory for further applications in research and development within organic synthesis contexts.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(2-methylbutyloxy)benzeneboronic acid undergoes various types of chemical reactions, including:

Suzuki Coupling: This reaction involves the coupling of the boronic acid group with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

Substitution: The 2-methylbutyloxy groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Suzuki Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., toluene, water) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki Coupling: Formation of biaryl compounds.

Oxidation: Formation of alcohols or ketones.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3,4-Bis(2-methylbutyloxy)benzeneboronic acid has a wide range of applications in scientific research, including :

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,4-Bis(2-methylbutyloxy)benzeneboronic acid primarily involves its ability to form stable carbon-carbon bonds through Suzuki coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the coupling process, leading to the formation of biaryl compounds . Additionally, the compound’s boronic acid group can interact with biological molecules, making it useful in medicinal chemistry and drug development.

Comparison with Similar Compounds

Key Insights :

- Electron-donating vs. In contrast, trifluoromethyl groups (electron-withdrawing) lower the pKa of the boronic acid, accelerating transmetalation steps in Suzuki reactions .

- Steric effects: Bulkier groups like benzyloxy impede reaction rates due to steric hindrance, whereas linear alkyl chains (e.g., heptyloxy) enhance solubility in nonpolar solvents .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Trifluoromethyl-substituted analogs (e.g., 2,4-bis(trifluoromethyl)benzeneboronic acid) exhibit superior reactivity with aryl halides due to their lower pKa (~7–8) compared to alkyloxy-substituted derivatives (pKa ~8–10) .

- Steric Limitations : Compounds like 4-benzyloxy-3-methylphenylboronic acid show reduced coupling yields with sterically demanding substrates, whereas this compound’s branched chains may balance reactivity and accessibility .

Biological Activity

3,4-Bis(2-methylbutyloxy)benzeneboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their diverse roles in medicinal chemistry, including applications in anticancer, antibacterial, and antiviral therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H23B O3

- CAS Number : 340148-67-6

- Molecular Weight : 258.16 g/mol

The compound features a boronic acid functional group attached to a biphenyl structure with two 2-methylbutoxy substituents, which may influence its solubility and biological interactions.

Boronic acids typically act by forming reversible covalent bonds with diols in biological molecules. This property allows them to interact with various enzymes and receptors. The specific mechanism of action for this compound may involve:

- Enzyme Inhibition : Compounds like this can inhibit proteases or other enzymes critical for cellular functions.

- Cell Signaling Modulation : It may alter signaling pathways by interacting with proteins involved in cell growth and apoptosis.

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. A study evaluating various boronic compounds showed that certain derivatives can reduce cell viability in cancer lines while sparing healthy cells. For instance, compounds similar to this compound demonstrated cytotoxicity against prostate cancer cells (PC-3), achieving a reduction in viability to approximately 33% at a concentration of 5 µM while maintaining over 70% viability in healthy cells .

Antimicrobial Effects

Boronic acids have also been studied for their antimicrobial properties. In vitro assays indicated that various boronic compounds possess activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The inhibition zones observed for these compounds ranged from 7 to 13 mm depending on the specific structure and concentration used .

Case Studies

Q & A

Q. What are the established synthetic routes for 3,4-Bis(2-methylbutyloxy)benzeneboronic acid, and how do reaction conditions influence yield?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous benzeneboronic acid derivatives (e.g., 3-benzyloxyphenylboronic acid) are synthesized via Miyaura-Suzuki cross-coupling or direct boronation of halogenated precursors using palladium catalysts . Key variables include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or dioxane.

- Temperature : Typically 80–110°C for 12–24 hours.

- Protecting groups : Alkyloxy groups (e.g., 2-methylbutyloxy) may require protection during boronation to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >97% purity .

Q. How should researchers purify and characterize this compound to ensure reproducibility?

- Purification : Use gradient column chromatography with solvents like ethyl acetate/hexane (3:7 ratio) to isolate the product. Cold storage (0–6°C) is recommended to prevent decomposition .

- Characterization :

- HPLC/HLC : Verify purity (>97%) and detect anhydride impurities common in boronic acids .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., 3,4-di-O-alkyl groups) and boronic acid functionality.

- Melting point : Compare observed mp (e.g., 219–226°C for trifluoromethyl analogs) with literature to assess crystallinity .

Advanced Research Questions

Q. How do steric and electronic effects of 2-methylbutyloxy substituents impact cross-coupling efficiency?

The bulky 2-methylbutyloxy groups at the 3,4-positions may hinder transmetalation in Suzuki-Miyaura reactions due to steric crowding near the boron atom. This can lead to:

- Reduced reaction rates : Optimize catalyst loading (e.g., 5–10 mol% Pd) and use polar aprotic solvents (DMSO, DMF) to enhance solubility .

- Side reactions : Monitor for protodeboronation via TLC or LC-MS. Adding ligands like SPhos or XPhos can stabilize the Pd intermediate .

- Comparative studies : Refer to trifluoromethyl-substituted analogs (e.g., 3,5-bis(trifluoromethyl)benzeneboronic acid), where electron-withdrawing groups reduce boronic acid stability but enhance electrophilicity .

Q. What strategies resolve contradictions in reported catalytic activity for this compound in sp²-sp³ cross-coupling?

Discrepancies in catalytic performance (e.g., variable yields in alkyl-aryl couplings) often stem from:

- Oxygen sensitivity : Use degassed solvents and inert atmospheres to prevent boronic acid oxidation .

- Substrate compatibility : Test alternative electrophiles (e.g., alkyl halides vs. triflates) and adjust base strength (K₂CO₃ vs. CsF) .

- Data normalization : Report yields relative to internal standards (e.g., mesitylene) to account for volatility losses .

Q. How can this compound be leveraged in synthesizing sterically hindered biaryl systems?

Its ortho-alkoxy substituents enable applications in:

- Atroposelective synthesis : Use chiral Pd catalysts (e.g., Josiphos) to control axial chirality in biaryl products .

- Macrocyclization : Combine with diiodoarenes under high dilution (0.01 M) to form strained macrocycles .

- Post-functionalization : Perform protodeboronation or oxidation to introduce hydroxyl or ketone groups .

Methodological Considerations

Q. What analytical techniques best quantify hydrolytic stability under varying pH conditions?

- Kinetic studies : Use ¹¹B NMR or UV-Vis (λ = 260 nm) to track boronic acid degradation in buffered solutions (pH 5–9).

- Anhydride detection : IR spectroscopy (B-O-B stretch ~1370 cm⁻¹) identifies self-condensation byproducts .

- Storage recommendations : Lyophilize and store under argon at –20°C for long-term stability .

Q. How to troubleshoot low yields in multi-step syntheses involving this boronic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.